molecular formula C11H11F3N2O B8681538 N-(1,2,3,4-tetrahydro-6-quinolyl)trifluoroacetamide

N-(1,2,3,4-tetrahydro-6-quinolyl)trifluoroacetamide

Cat. No.: B8681538
M. Wt: 244.21 g/mol
InChI Key: GAPWUKPSRLTVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2,3,4-tetrahydro-6-quinolyl)trifluoroacetamide is a useful research compound. Its molecular formula is C11H11F3N2O and its molecular weight is 244.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

2,2,2-trifluoro-N-(1,2,3,4-tetrahydroquinolin-6-yl)acetamide

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-8-3-4-9-7(6-8)2-1-5-15-9/h3-4,6,15H,1-2,5H2,(H,16,17)

InChI Key

GAPWUKPSRLTVQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(F)(F)F)NC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4 g (0.01 mol) of 6-trifluoroacetylamino-quinoline are dissolved in 20 ml glacial acetic acid and hydrogenated for I hour with 0.6 g platinum oxide at 3 bar. Then the catalyst is suction filtered and the solution is concentrated by evaporation. The residue is washed with a little sodium hydrogen carbonate solution and dried.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One

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